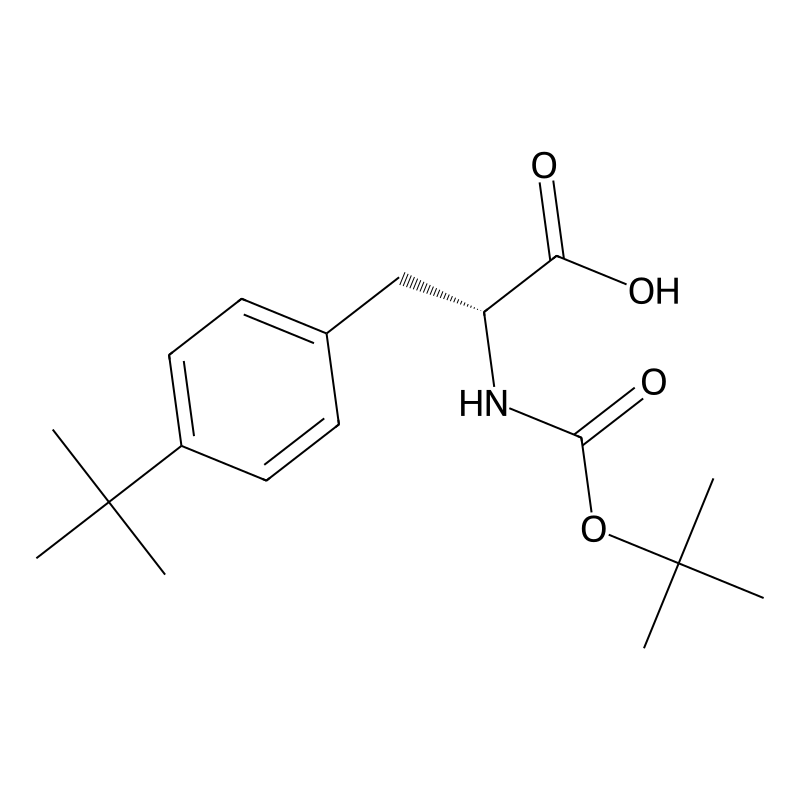

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

One of the main applications of (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is in the synthesis of peptides. It serves as a protected amino acid building block, specifically a Boc-protected derivative of L-phenylalanine with a tert-butyl group at the para position of the phenyl ring. The tert-butyl protecting group (Boc) ensures the amine group remains unreactive during peptide chain assembly, allowing for selective coupling with other amino acids. Once the peptide sequence is complete, the Boc group can be removed under specific conditions to reveal the free amine group, enabling further reactions or analysis.

Medicinal Chemistry

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can also be used as a starting material for the synthesis of various small molecule drug candidates. The presence of the L-phenylalanine moiety and the tert-butyl group on the phenyl ring can provide specific functionalities and structural features desirable for potential drug development. Researchers may modify this compound further to explore its potential interactions with biological targets and its therapeutic effects.

Organic Chemistry Research

This compound can be employed in various organic chemistry research studies, including investigations into:

- Protecting group chemistry: Studying the behavior and efficiency of the Boc protecting group under different reaction conditions.

- Stereoselective reactions: Exploring the stereochemical control achieved during peptide synthesis using this specific Boc-protected amino acid.

- Catalysis: Utilizing the compound as a substrate or catalyst in various organic reactions.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a synthetic compound notable for its structural complexity and potential applications in biochemical research. With a molecular formula of C₁₉H₂₇NO₇ and a molecular weight of 381.42 g/mol, this compound features a tert-butoxycarbonyl group, an amino group, and a phenyl ring substituted with a tert-butyl group. It is categorized under amino acids and has been identified with the CAS number 1241677-97-3 .

The compound is primarily utilized in the field of medicinal chemistry and peptide synthesis due to its ability to serve as a protected amino acid. The tert-butoxycarbonyl group provides stability during synthetic processes while allowing for subsequent deprotection to yield active amino acids.

The chemical reactivity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can be characterized by its participation in various reactions typical of amino acids. Key reactions include:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, converting the compound into its free amino form.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Peptide Bond Formation: This compound can participate in peptide bond formation, allowing it to be incorporated into peptides during synthesis.

These reactions make it a versatile building block in organic synthesis and drug development.

While specific biological activity data for (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is limited, compounds with similar structures often exhibit significant interactions with biological systems. The presence of the amino acid moiety suggests potential roles in protein synthesis and enzyme modulation. Additionally, the tert-butoxycarbonyl group may influence solubility and stability, which are critical factors in biological assays.

Several synthetic routes can be employed to synthesize (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid. Common methods include:

- Direct Amination: Starting from commercially available precursors, the tert-butoxycarbonyl group can be introduced via standard amination techniques.

- Coupling Reactions: Utilizing coupling agents like carbodiimides, the compound can be synthesized by linking the appropriate amine and carboxylic acid derivatives.

- Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies to achieve the desired functional groups.

These methods allow for flexibility in synthesizing the compound depending on available starting materials and desired purity levels.

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid finds applications primarily in:

- Medicinal Chemistry: As a building block for peptide synthesis, particularly in developing therapeutic peptides.

- Research: Employed in studies investigating amino acid derivatives and their biological implications.

- Chemical Biology: Useful in probing protein interactions and functions through incorporation into peptides.

Interaction studies involving (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically focus on its ability to modulate biological pathways through peptide interactions. While detailed interaction data may not be readily available, similar compounds have been shown to interact with various receptors, enzymes, and proteins involved in cellular signaling pathways.

Several compounds share structural similarities with (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid. Here are notable examples:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | 1241677-97-3 | C₁₉H₂₇NO₇ | Contains an amino group instead of a tert-butyl group |

| (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | 3978-80-1 | C₁₄H₁₉NO₅ | Hydroxyphenyl substitution |

| N-Boc-O-tert-butyl-L-tyrosine | 47375-34-8 | C₁₈H₂₇NO₅ | Contains an additional tert-butoxy group |

These compounds illustrate variations in functional groups that can significantly impact their reactivity and biological activity, highlighting the unique profile of (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid within this class of compounds.